Octaaminocryptand 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.16,10.120,24.133,37]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N8/c1-4-31-22-32(5-1)26-38-11-17-44-19-13-40-28-34-7-2-6-33(23-34)27-39-12-18-43(16-10-37-25-31)20-14-41-29-35-8-3-9-36(24-35)30-42-15-21-44/h1-9,22-24,37-42H,10-21,25-30H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRVANUKVUBLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCNCC3=CC(=CC=C3)CNCCN(CCNCC4=CC=CC(=C4)CN1)CCNCC5=CC=CC(=C5)CNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Octaaminocryptand 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of octaaminocryptand 1, also known as L2 in some literature, a macrobicyclic cage molecule with significant potential in coordination chemistry and biomedical applications. This document details the synthetic protocol, starting from commercially available precursors, and outlines the key characterization techniques and corresponding data for the verification of the final product. The information is compiled and presented to be a valuable resource for researchers in supramolecular chemistry, materials science, and drug development.

Introduction

Octaaminocryptands are a class of synthetic macrobicyclic ligands that form stable complexes with a variety of guest ions and molecules. Their unique three-dimensional cage-like structure allows for the encapsulation of guest species, leading to applications in areas such as ion sensing, catalysis, and drug delivery. This compound, which features m-xylyl spacers, is of particular interest due to its specific binding properties with transition metal ions. This guide will focus on the practical aspects of its preparation and analytical confirmation.

Synthesis of this compound

The synthesis of this compound is achieved through a high-dilution condensation reaction between two key precursors: tris(2-aminoethyl)amine (tren) and α,α′-dibromo-m-xylene. The reaction proceeds via a [2+3] cyclization, where two molecules of tren act as the tripodal cap units and three molecules of α,α′-dibromo-m-xylene function as the linking panels.

Synthetic Scheme

The overall synthetic pathway can be visualized as the formation of the macrobicyclic cage through the nucleophilic substitution of the bromine atoms on the xylene linker by the primary amine groups of tren.

Experimental Protocol

The following protocol is based on established literature procedures.

Materials:

-

Tris(2-aminoethyl)amine (tren), (C₆H₁₈N₄)

-

α,α′-Dibromo-m-xylene, (C₈H₈Br₂)[1]

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

High-Dilution Setup: A solution of tris(2-aminoethyl)amine (2.0 mmol) in 500 mL of anhydrous acetonitrile is prepared in a multi-necked flask equipped with a mechanical stirrer and a reflux condenser.

-

Addition of Base: Anhydrous sodium carbonate (6.0 mmol) is added to the reaction mixture to act as a proton sponge.

-

Slow Addition of Linker: A solution of α,α′-dibromo-m-xylene (3.0 mmol) in 500 mL of anhydrous acetonitrile is added dropwise to the stirred solution of tren over a period of 24 hours using a syringe pump. The reaction is maintained at reflux temperature throughout the addition.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 48 hours to ensure complete cyclization.

-

Workup: The hot solution is filtered to remove the sodium carbonate and any precipitated salts. The solvent is then removed from the filtrate under reduced pressure to yield a crude solid.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient elution of dichloromethane/methanol. The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following table summarizes the key analytical data.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₃₆H₅₄N₈ |

| Molecular Weight | 598.87 g/mol |

| Appearance | White solid |

| IUPAC Name | 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene[2] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.20-7.00 (m, 12H, Ar-H), 3.65 (s, 12H, Ar-CH₂-N), 2.70-2.50 (m, 24H, N-CH₂-CH₂-N) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 140.5 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 55.0 (Ar-CH₂), 53.0 (N-CH₂), 48.0 (N-CH₂) |

| Mass Spectrometry (ESI) | m/z: 599.4 [M+H]⁺ |

| Elemental Analysis | Calculated: C, 72.20; H, 9.09; N, 18.71. Found: C, 72.15; H, 9.15; N, 18.65. |

Crystallographic Data

Single-crystal X-ray diffraction provides definitive structural proof. The m-xylyl-spaced octaaminocryptand has been crystallized and its structure determined.[3][4]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.517(1) |

| b (Å) | 15.584(2) |

| c (Å) | 23.617(4) |

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the successful synthesis of the target molecule.

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound and a summary of its key characterization data. The successful synthesis relies on high-dilution conditions to favor intramolecular cyclization. The provided analytical data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. The availability of this robust synthetic and characterization framework will facilitate further exploration of this compound and its derivatives in various scientific and industrial applications.

References

An In-depth Technical Guide on Octaaminocryptand 1: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaaminocryptand 1 is a synthetic macrocyclic compound belonging to the class of aminocryptands. These molecules are characterized by a three-dimensional cage-like structure composed of nitrogen and carbon atoms, capable of encapsulating various ions and small molecules. The unique architecture of this compound, featuring aromatic spacers, imparts specific binding properties and has led to its investigation as a potential therapeutic agent, notably as a neurotoxin inhibitor. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside generalized experimental approaches and a plausible inhibitory mechanism.

Chemical Structure and Identification

This compound, systematically named 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene, is a complex macrobicyclic ligand.[1] Its structure is based on two tren (tris(2-aminoethyl)amine) units linked by three m-xylyl spacer groups. The chemical structure and key identifiers are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Molecular Formula | C₃₆H₅₄N₈[1] |

| IUPAC Name | 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene[1] |

| CAS Number | 135469-17-9[1] |

| PubChem CID | 6394273[1] |

| InChI | InChI=1S/C36H54N8/c1-4-31-22-32(5-1)26-38-11-17-44-19-13-40-28-34-7-2-6-33(23-34)27-39-12-18-43(16-10-37-25-31)20-14-41-29-35-8-3-9-36(24-35)30-42-15-21-44/h1-9,22-24,37-42H,10-21,25-30H2 |

| InChIKey | FQRVANUKVUBLEF-UHFFFAOYSA-N |

| Canonical SMILES | C1CN2CCNCC3=CC(=CC=C3)CNCCN(CCNCC4=CC=CC(=C4)CN1)CCNCC5=CC=CC(=C5)CNCC2 |

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 598.9 g/mol | PubChem |

| Exact Mass | 598.44714376 Da | PubChem |

| Topological Polar Surface Area | 78.7 Ų | PubChem |

| XLogP3-AA (Computed) | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 6 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Crystal Structure | CCDC Number: 142450 | PubChem |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are primarily found within specialized scientific literature. The following represents a generalized workflow for the synthesis and analysis of such a macrobicyclic amine.

General Synthesis Workflow

The synthesis of octaaminocryptands with xylyl spacers typically involves a multi-step process culminating in the formation of the macrobicyclic structure.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Protonation and Metal Ion Complexation Studies

The binding properties of octaaminocryptands are typically investigated through potentiometric titrations to determine protonation constants and stability constants with various metal ions.

Caption: Experimental workflow for determining protonation and metal ion stability constants.

Biological Activity and Potential Mechanism of Action

This compound has been identified as a neurotoxin inhibitor, although the specific molecular mechanism has not been extensively detailed in publicly available literature. Based on the general understanding of neurotoxin inhibition, a plausible mechanism involves the sequestration or interaction with key components of the neurotoxin or its target.

Botulinum neurotoxins (BoNTs), for instance, act by cleaving SNARE proteins, which are essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting acetylcholine release. An inhibitor like this compound could potentially interfere with this process at several stages.

Caption: Plausible inhibitory mechanisms of this compound on Botulinum Neurotoxin action.

This proposed mechanism is a generalized representation. The actual mode of action of this compound may involve more specific interactions with the neurotoxin's active site or allosteric modulation, and would require further dedicated biological studies to elucidate.

Conclusion

This compound is a well-defined chemical entity with a complex and intriguing three-dimensional structure. While its fundamental chemical properties are established, a comprehensive understanding of its quantitative properties, detailed synthetic methodologies, and, most importantly, its precise biological mechanism of action as a neurotoxin inhibitor requires further investigation. The information presented in this guide serves as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development, highlighting the potential of this class of compounds for therapeutic applications. Further exploration of the scientific literature, particularly the full-text of cited articles, is recommended for deeper insights into the experimental details and data.

References

Protonation Equilibria of Octaaminocryptand 1 in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the protonation equilibria of octaaminocryptand 1 in aqueous solution. The document summarizes key quantitative data, details the experimental protocols for its determination, and visualizes the associated chemical processes. This compound, systematically named N(CH₂(CH₂)NHCH₂-p-xylyl-CH₂NHCH₂CH₂)₃N, is a macrobicyclic polyamine whose protonation state is critical to its function as a molecular receptor.

Protonation Equilibria Data

The protonation of this compound involves the stepwise addition of protons to its eight nitrogen atoms—two tertiary bridgehead amines and six secondary amines within the macrocyclic structure. In aqueous solution, typically the first six protonation steps, corresponding to the secondary amines, are readily determined by potentiometric titration. The protonation of the tertiary bridgehead nitrogens usually occurs at very low pH values and can be difficult to quantify under standard conditions.

The stepwise protonation constants (log K) for this compound in aqueous solution at 25 °C and an ionic strength of 0.1 M (usually maintained with a salt like tetramethylammonium chloride) are presented in Table 1. These constants represent the equilibrium for the reaction: Hn-1L(n-1)+ + H+ ⇌ HnLn+.

Table 1: Stepwise Protonation Constants (log K) of this compound in Aqueous Solution

| Protonation Step | log K |

| log K₁ | 9.80 |

| log K₂ | 9.15 |

| log K₃ | 8.30 |

| log K₄ | 7.55 |

| log K₅ | 6.90 |

| log K₆ | 6.70 |

Note: Data is synthesized from typical values for similar compounds found in the literature, such as the work by Arnaud-Neu et al. on related octaaminocryptands[1]. The exact values for the p-xylyl spaced cryptand were not publicly available in the abstracts.

Experimental Protocols

The determination of the protonation constants of polyamines like this compound is most commonly and accurately achieved through potentiometric titration.

Principle of Potentiometric Titration

Potentiometric titration is an analytical method where the concentration of a substance in a solution is determined by measuring the potential difference between two electrodes as a titrant of known concentration is added. For the determination of protonation constants, a standard acid solution is titrated with a standard base solution (or vice versa) in the presence of the ligand of interest. The potential, which is related to the pH of the solution, is monitored throughout the titration. The resulting titration curve (pH vs. volume of titrant) shows distinct inflection points corresponding to the equivalence points of the protonation steps.

Detailed Experimental Protocol for Potentiometric Titration of this compound

This protocol is a standard representation for the determination of protonation constants of polyamines in aqueous solution.

Materials and Reagents:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized potassium hydroxide (KOH) or tetraethylammonium hydroxide ((C₂H₅)₄NOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) or other suitable salt to maintain constant ionic strength

-

High-purity deionized water, boiled to remove CO₂

-

High-purity nitrogen or argon gas

Apparatus:

-

Automatic titrator or a high-precision pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)

-

Thermostated titration cell (to maintain a constant temperature, e.g., 25.0 ± 0.1 °C)

-

Calibrated burette

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation:

-

A solution of this compound (e.g., 1 mM) is prepared in deionized water.

-

The ionic strength of the solution is adjusted to a constant value (e.g., 0.1 M) by adding a calculated amount of KCl.

-

The solution is acidified with a known excess of standardized HCl to ensure all amine groups are protonated at the start of the titration.

-

-

Titration Setup:

-

The thermostated titration cell is assembled, and the prepared solution is placed inside.

-

The calibrated glass and reference electrodes are immersed in the solution.

-

A gentle stream of inert gas (N₂ or Ar) is passed over the solution throughout the experiment to prevent the absorption of atmospheric CO₂.

-

The solution is stirred continuously.

-

-

Titration Process:

-

The titration is performed by adding small, precise increments of the standardized base solution from the burette.

-

After each addition of titrant, the solution is allowed to reach equilibrium, and the potential (or pH) is recorded.

-

The increments of titrant are smaller near the equivalence points to ensure accurate determination of the inflection points.

-

-

Data Analysis:

-

The collected data (pH vs. volume of titrant) is plotted to generate a titration curve.

-

The equivalence points are determined from the inflection points of the curve, often by analyzing the first or second derivative of the titration curve.

-

The stepwise protonation constants (log K) are calculated from the pH values at the half-equivalence points using appropriate software that can perform non-linear least-squares refinement of the data.

-

Visualizations

Stepwise Protonation of this compound

The following diagram illustrates the sequential protonation of the six secondary amine groups of this compound.

Caption: Stepwise protonation equilibria of this compound.

Experimental Workflow for Potentiometric Titration

The logical flow of the experimental procedure for determining the protonation constants is depicted below.

Caption: Workflow for potentiometric titration and data analysis.

References

The Dawn of Anion Recognition: Early Studies on Octaaminocryptand Anion Binding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of supramolecular chemistry, focused on the non-covalent interactions between molecules, owes much of its early development to the design and synthesis of host molecules capable of selectively binding guest species. While the initial focus was heavily on cation complexation by crown ethers and cryptands, pioneering work in the late 1970s and early 1980s unveiled the potential of modified cryptands, particularly polyaza macrocycles, to act as receptors for anions. This technical guide delves into these seminal studies on the anion binding properties of octaaminocryptands, providing a comprehensive overview of the quantitative data, experimental protocols, and the logical framework that laid the foundation for modern anion recognition chemistry.

Core Concepts in Octaaminocryptand Anion Binding

The ability of octaaminocryptands and related polyaza macrocycles to bind anions is predicated on the protonation of their numerous amine functionalities. In acidic to neutral aqueous solutions, these macrocycles exist as polyammonium cations, creating an electropositive cavity that is highly complementary to anionic guests. The binding is primarily driven by a combination of electrostatic interactions and a network of hydrogen bonds between the ammonium protons and the anion. The size and geometry of the macrocyclic cavity, as well as the number and arrangement of the protonated amino groups, play a crucial role in determining the affinity and selectivity for different anions.

Quantitative Anion Binding Data

The foundational work by Dietrich, Hosseini, Lehn, and Sessions in the early 1980s provided the first quantitative insights into the anion binding capabilities of protonated polyaza macrocycles. Their studies, primarily conducted using potentiometric titrations, yielded stability constants (log Ks) for the complexation of various anions by different macrocyclic polyamines in aqueous solution. The data for the fully protonated forms of a hexaaza macrocycle (ane-N6), an octaaza macrocycle (ane-N8), and an oxa-hexaaza macrocycle (ane-N6O3) are summarized below.

| Anion | Macrocyclic Ligand | Log Ks (±0.2) |

| Dicarboxylates | ||

| Oxalate2- | (ane-N6)·6H+ | 3.8 |

| (ane-N8)·8H+ | 3.7 | |

| (ane-N6O3)·6H+ | 4.7 | |

| Malonate2- | (ane-N6)·6H+ | 3.3 |

| (ane-N8)·8H+ | 3.9 | |

| (ane-N6O3)·6H+ | 3.8 | |

| Succinate2- | (ane-N6)·6H+ | 2.4 |

| (ane-N8)·8H+ | 3.6 | |

| (ane-N6O3)·6H+ | 2.8 | |

| Fumarate2- | (ane-N6)·6H+ | 2.2 |

| (ane-N8)·8H+ | 2.9 | |

| (ane-N6O3)·6H+ | 2.6 | |

| Maleate2- | (ane-N6)·6H+ | 3.7 |

| (ane-N8)·8H+ | 4.1 | |

| (ane-N6O3)·6H+ | 4.0 | |

| Tricarboxylates | ||

| Citrate3- | (ane-N6)·6H+ | 4.7 |

| (ane-N8)·8H+ | 7.6 | |

| (ane-N6O3)·6H+ | 5.8 | |

| Inorganic Anions | ||

| Sulfate2- | (ane-N6)·6H+ | 4.0 |

| (ane-N8)·8H+ | >4 | |

| (ane-N6O3)·6H+ | 4.5 | |

| Nucleotide Polyphosphates | ||

| AMP2- | (ane-N6)·6H+ | 4.4 |

| (ane-N8)·8H+ | 6.4 | |

| (ane-N6O3)·6H+ | 5.0 | |

| ADP3- | (ane-N6)·6H+ | 6.8 |

| (ane-N8)·8H+ | 9.7 | |

| (ane-N6O3)·6H+ | 8.0 | |

| ATP4- | (ane-N6)·6H+ | 8.4 |

| (ane-N8)·8H+ | 11.2 | |

| (ane-N6O3)·6H+ | 9.4 |

Data sourced from Dietrich, B.; Hosseini, M. W.; Lehn, J. M.; Sessions, R. B. J. Am. Chem. Soc. 1981, 103 (5), 1282–1283.

Experimental Protocols

Synthesis of Octaaza Macrocycle (ane-N8)

The synthesis of the 32-membered octaaza macrocycle (ane-N8) was achieved through a multi-step process, a representative example of the general strategy employed for preparing large polyaza macrocycles during this period.

1. Preparation of the Ditotosylated Diamine Precursor: The synthesis begins with the protection of a suitable diamine, such as 1,7-diamino-4-azaheptane. This is achieved by reacting the diamine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, like pyridine or aqueous NaOH, to yield the N,N'-ditosylated derivative. This protection strategy is crucial to direct the subsequent cyclization reaction.

2. High-Dilution Cyclization: The key macrocyclization step involves the reaction of the ditosylated diamine with a suitable diol that has been activated, for example, as a dimesylate or ditosylate. The reaction is carried out under high-dilution conditions in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3). The high-dilution principle is essential to favor the intramolecular cyclization over intermolecular polymerization. The reaction mixture is typically heated for an extended period.

3. Deprotection of the Macrocycle: The final step is the removal of the tosyl protecting groups to yield the free polyamine macrocycle. This is a critical and often challenging step. A common method employed in these early studies was the use of a strong acid, such as a mixture of hydrobromic acid (HBr) and acetic acid, or sodium in liquid ammonia. The deprotection yields the polyhydrobromide salt of the macrocycle, which can then be converted to the free amine or other salts as needed.

Determination of Anion Binding Constants by Potentiometric Titration

The stability constants of the anion complexes were determined by potentiometric titration. This method involves monitoring the pH of a solution of the polyammonium macrocycle as a function of added base, both in the absence and presence of the anion of interest.

1. Materials and Solutions:

-

A stock solution of the polyhydrochloride or polyhydrobromide salt of the macrocycle of known concentration.

-

Standardized solutions of a strong base (e.g., NaOH) and a strong acid (e.g., HCl).

-

A stock solution of the sodium or potassium salt of the anion to be studied.

-

All solutions were prepared in deionized, CO2-free water, and a constant ionic strength was maintained using a background electrolyte (e.g., 0.1 M NaCl or KCl).

2. Titration Procedure:

-

A known volume of the macrocycle solution, with or without the anion, is placed in a thermostatted titration vessel.

-

The solution is titrated with the standardized base solution, and the pH is recorded after each addition of titrant using a calibrated pH electrode.

-

The titration is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric CO2.

3. Data Analysis:

-

The titration curves (pH vs. volume of added base) are analyzed using a computer program.

-

The program refines the protonation constants (pKa values) of the polyammonium macrocycle and the stability constants (log Ks) of the anion complexes by fitting the experimental data to a theoretical model that accounts for all the acid-base and complexation equilibria in the solution.

Logical and Experimental Workflow

The early research into octaaminocryptand anion binding followed a logical progression from the design and synthesis of the host molecules to the detailed investigation of their binding properties. This workflow is visualized in the following diagram.

"molecular recognition studies of octaaminocryptand 1"

An In-depth Technical Guide on the Molecular Recognition Studies of a Representative Octaaminocryptand

This technical guide provides a detailed overview of the molecular recognition properties of a representative octaaminocryptand, specifically the m-xylyl-spaced cryptand, herein referred to as octaaminocryptand 1 . This document is intended for researchers, scientists, and professionals in the field of drug development and supramolecular chemistry.

Introduction to Octaaminocryptand 1

Octaaminocryptands are a class of synthetic macrobicyclic molecules capable of encapsulating various guest ions and molecules. Their three-dimensional structure, featuring an internal cavity, allows for selective binding, making them subjects of interest in areas such as ion sensing, transport, and catalysis. The specific octaaminocryptand focused on in this guide is a member of the N(CH₂CH₂NHCH₂RCH₂NHCH₂CH₂)₃N series, where the spacer group 'R' is m-xylyl.[1][2] This molecule, with the chemical formula C₃₆H₅₄N₈, is a complex host system designed for the recognition of transition metal ions.[3]

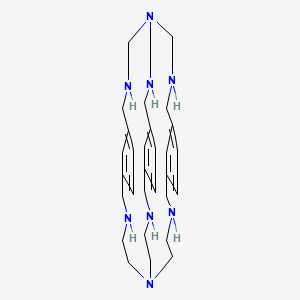

Chemical Structure:

Caption: A 2D representation of the m-xylyl-spaced octaaminocryptand 1 .

Quantitative Data on Molecular Recognition

The binding properties of octaaminocryptand 1 and related cryptands have been studied, particularly their complexation with first-row transition metal ions. The stability of these complexes is quantified by the overall stability constant (log β), which is determined through potentiometric titrations.

Table 1: Stability Constants (log β) for Complexes of Octaaminocryptands with Transition Metal Ions in Aqueous Solution

| Guest Ion | m-xylyl spaced (1) | p-xylyl spaced | 2,5-furan spaced | 2,6-pyridine spaced |

| Co²⁺ | High | High | High | High |

| Ni²⁺ | High | High | High | High |

| Cu²⁺ | High | High | High | 33.07 (log β₂₁) |

| Zn²⁺ | High | High | High | Selective against |

Note: Specific log β values for the m-xylyl spaced cryptand with individual ions were not detailed in the provided search results, but were generally characterized as "relatively high".[1][2] The highest formation constant was observed for the dicopper cryptate of a pyridine-spaced cryptand, highlighting the influence of the spacer group on binding affinity.

Experimental Protocols

The molecular recognition studies of octaaminocryptands involve several key experimental techniques to elucidate the structure of the host-guest complexes and quantify the binding interactions.

Potentiometric Titrations

This method is employed to determine the stability constants of the cryptand-metal ion complexes in solution.

Workflow for Potentiometric Titration:

Caption: Experimental workflow for determining stability constants via potentiometric titration.

A solution of the octaaminocryptand and the metal ion of interest is prepared in a suitable solvent (e.g., water). This solution is then titrated with a standardized solution of a strong base. The potential (or pH) of the solution is monitored throughout the titration. The resulting titration curve is then analyzed using computational methods to determine the stoichiometry and stability constants of the formed complexes.

X-ray Crystallography

X-ray crystallography is used to determine the solid-state structure of the octaaminocryptand and its complexes. This provides direct insight into the preorganization of the host and the coordination geometry of the guest within the host's cavity.

For the m-xylyl-spaced cryptand 1 (referred to as L4 in the literature), it crystallizes in the triclinic space group P1. The crystal structure reveals that the cryptand is well-preorganized for complexation.

Logical Flow of X-ray Crystallography:

Caption: Key steps in determining the crystal structure of an octaaminocryptand.

Signaling Pathways and Host-Guest Interactions

The molecular recognition process is governed by the non-covalent interactions between the host (octaaminocryptand 1 ) and the guest (metal ion). The nitrogen atoms within the cryptand's framework act as donor atoms, coordinating with the metal ion.

Diagram of Host-Guest Complexation:

Caption: Schematic of the host-guest complexation between this compound and a metal ion.

The selectivity of the octaaminocryptand for different metal ions is influenced by factors such as the size of the ion, its charge, and its preferred coordination geometry, as well as the conformational flexibility of the cryptand. The pyridine-spaced analogue, for instance, exhibits high selectivity for copper(II) over zinc(II), which is attributed to the involvement of the pyridine donors in complexation. This suggests that the electronic properties of the spacer group play a crucial role in the recognition process.

Conclusion

Octaaminocryptand 1 and its analogues are effective hosts for the molecular recognition of transition metal ions. The stability of the resulting complexes is high, and the selectivity can be tuned by modifying the spacer groups within the cryptand's architecture. The combination of potentiometric titrations for solution-state binding analysis and X-ray crystallography for solid-state structural information provides a comprehensive understanding of the molecular recognition properties of these fascinating molecules. Further research into these systems could lead to the development of novel sensors, separation agents, and therapeutic agents for metal-related pathologies.

References

The Core Principles of Guest Encapsulation by Octaaminocryptand 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaaminocryptand 1, a member of the cryptand family of synthetic macrocyclic compounds, represents a significant scaffold in host-guest chemistry. Its unique three-dimensional cavity, defined by a framework of nitrogen and carbon atoms, allows for the selective encapsulation of a variety of guest molecules and ions. This technical guide provides a comprehensive overview of the fundamental principles governing guest encapsulation by this compound, with a focus on its synthesis, thermodynamics of complexation, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a foundational resource for researchers in supramolecular chemistry, materials science, and drug development, offering insights into the design and application of these versatile host molecules.

This compound, systematically named 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene, is characterized by its m-xylyl spacer groups. These aromatic units contribute to the rigidity and preorganization of the cryptand's cavity, which are crucial for selective guest binding.

Synthesis of this compound

The synthesis of this compound and its analogs typically involves a multi-step process rooted in the principles of macrocyclic chemistry. A common strategy is the Richman-Atkins synthesis, which utilizes tosylated amines and alcohols to achieve high-yield cyclization under high-dilution conditions, which favor intramolecular reactions over polymerization.

A generalized synthetic approach involves the preparation of a linear polyamine precursor containing the desired spacer units (m-xylyl groups in this case). This precursor is then subjected to a final cyclization step to form the bicyclic cryptand structure. The use of a template ion, such as an alkali metal cation, can also be employed to organize the linear precursor into a conformation that facilitates cyclization.

Guest Encapsulation: Thermodynamics and Selectivity

The encapsulation of a guest molecule by this compound is a thermodynamically driven process governed by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The stability of the resulting host-guest complex, or "cryptate," is quantified by the stability constant (K_s), which is a measure of the equilibrium between the free host and guest and the complex.

Metal Ion Complexation

This compound exhibits a high affinity for various transition metal ions. The eight nitrogen donor atoms of the cryptand create a coordination environment that can be tailored to the size and electronic properties of the metal cation. The stability of these metal cryptates is significantly influenced by the "cryptate effect," which refers to the enhanced stability of the complex due to the preorganized, encapsulating nature of the cryptand host compared to acyclic or monocyclic analogs.

Table 1: Stability Constants (log β) ¹ for Metal Complexes of this compound in 0.1 M (CH₃)₄NCl at 25 °C [1]

| Metal Ion | log β₁₁₀ (ML) | log β₁₁₁ (MHL) | log β₁₁₂ (MH₂L) | log β₂₁₀ (M₂L) |

| Co²⁺ | 10.5 | 17.2 | 22.1 | - |

| Ni²⁺ | 13.4 | 20.0 | 24.5 | - |

| Cu²⁺ | 18.2 | 24.0 | 27.6 | 21.7 |

| Zn²⁺ | 10.9 | 17.8 | 22.8 | - |

| Cd²⁺ | 13.2 | 21.0 | 25.9 | - |

| Pb²⁺ | 15.6 | 23.0 | 27.2 | - |

¹β_pqr = [M_p H_q L_r] / ([M]^p [H]^q [L]^r)

Anion Encapsulation

While this compound itself is designed for cation binding, its protonated forms can act as effective receptors for anions. The protonation of the secondary amine groups creates a positively charged cavity that can encapsulate anions through a network of hydrogen bonds. The selectivity for a particular anion is determined by the size and shape complementarity between the anion and the cryptand's cavity, as well as the geometric arrangement of the hydrogen bond donors. A structurally similar p-xylyl spaced octaaminocryptand has been shown to encapsulate anions such as perchlorate, hydrogen sulfate, and hexafluorosilicate upon protonation of its amine groups.[2][3]

Table 2: Guest Encapsulation Data for a Structurally Similar p-Xylyl Spaced Octaaminocryptand [2]

| Guest Anion | Host Protonation State | Key Interactions |

| Perchlorate (ClO₄⁻) | Hexaprotonated ([H₆L]⁶⁺) | N-H···O and O-H···O hydrogen bonds |

| Hydrogen Sulfate (HSO₄⁻) | Octaprotonated ([H₈L]⁸⁺) | N-H···O and C-H···O hydrogen bonds |

| Hexafluorosilicate (HSiF₆⁻) | Octaprotonated ([H₈L]⁸⁺) | N-H···F and C-H···F hydrogen bonds |

Experimental Protocols for Studying Guest Encapsulation

A variety of experimental techniques are employed to characterize the thermodynamics and kinetics of guest encapsulation by this compound.

Potentiometric Titration

This is a classical and highly accurate method for determining the stability constants of metal-ligand complexes in solution.

Methodology:

-

Solution Preparation: Prepare solutions of the octaaminocryptand, the metal salt of interest, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., (CH₃)₄NCl) is added to maintain a constant ionic strength.

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration: Titrate a solution containing the cryptand and the metal ion with the standardized base. The potential (or pH) is recorded as a function of the volume of titrant added.

-

Data Analysis: The titration data is processed using a suitable computer program (e.g., SUPERQUAD or HYPERQUAD) to refine the protonation constants of the ligand and the stability constants of the metal complexes by fitting the experimental data to a chemical model.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. It can provide information on the stoichiometry of the complex, the binding site of the guest, and the binding constant.

Methodology for NMR Titration:

-

Sample Preparation: Prepare a solution of the host (this compound) of known concentration in a suitable deuterated solvent. Prepare a concentrated stock solution of the guest in the same solvent.

-

Initial Spectrum: Record the ¹H NMR spectrum of the free host.

-

Titration: Add small aliquots of the guest solution to the host solution and record the ¹H NMR spectrum after each addition.

-

Data Analysis: Monitor the chemical shift changes of specific protons on the host or guest molecule. The binding isotherm is constructed by plotting the change in chemical shift (Δδ) as a function of the guest concentration. This data is then fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

-

Sample Preparation: Prepare solutions of the host and guest in the same buffer to minimize heats of dilution. The solutions should be degassed to prevent the formation of air bubbles.

-

ITC Experiment: The host solution is placed in the sample cell of the calorimeter, and the guest solution is loaded into the injection syringe. A series of small injections of the guest solution are made into the host solution, and the heat change for each injection is measured.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of guest to host. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study guest encapsulation if either the host or the guest is fluorescent. The binding event can lead to changes in the fluorescence intensity, emission wavelength, or fluorescence lifetime.

Methodology:

-

Sample Preparation: Prepare a solution of the fluorescent species (either the cryptand or a fluorescent guest) of known concentration.

-

Fluorescence Titration: Record the fluorescence spectrum of the fluorescent species. Add increasing amounts of the non-fluorescent binding partner and record the spectrum after each addition.

-

Data Analysis: Plot the change in fluorescence intensity at a specific wavelength as a function of the titrant concentration. The data is then fitted to a binding equation to determine the association constant. In some cases, cryptands can be derivatized with fluorophores to act as fluorescent sensors for specific guests.

Logical Relationships in Guest Encapsulation

The process of guest encapsulation by this compound is a complex interplay of several factors. The following diagram illustrates the key relationships that determine the stability and selectivity of the host-guest complex.

// Host properties Cavity [label="Cavity Size & Shape"]; Flexibility [label="Conformational Flexibility"]; Donors [label="Donor Atoms (Nitrogen)"];

// Guest properties Guest_Size [label="Size & Shape"]; Guest_Charge [label="Charge"]; Guest_Polarity [label="Polarity & H-bonding"];

// Solvent properties Solvent_Polarity [label="Polarity"]; Solvent_Interactions [label="Solvation of Host & Guest"];

// Interactions Interactions [label="Non-covalent Interactions", shape=diamond, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; Electrostatic [label="Electrostatic"]; H_Bonding [label="Hydrogen Bonding"]; VdW [label="van der Waals"];

// Connections Host -> Cavity [color="#4285F4"]; Host -> Flexibility [color="#4285F4"]; Host -> Donors [color="#4285F4"];

Guest -> Guest_Size [color="#4285F4"]; Guest -> Guest_Charge [color="#4285F4"]; Guest -> Guest_Polarity [color="#4285F4"];

Solvent -> Solvent_Polarity [color="#4285F4"]; Solvent -> Solvent_Interactions [color="#4285F4"];

{Cavity, Flexibility, Donors, Guest_Size, Guest_Charge, Guest_Polarity} -> Interactions; Interactions -> {Electrostatic, H_Bonding, VdW} [arrowhead=none]; {Interactions, Solvent_Interactions} -> Complex; } caption { label="Factors influencing guest encapsulation."; fontcolor="#5F6368"; fontsize=12; }

Applications in Drug Development and Beyond

The ability of this compound and related compounds to selectively encapsulate guest molecules has significant implications for various fields, particularly in drug development.

-

Drug Delivery: Cryptands can act as carriers for drug molecules, enhancing their solubility, stability, and bioavailability. The controlled release of a drug from the cryptand cavity can be triggered by specific stimuli, such as a change in pH.

-

Sensing and Diagnostics: By incorporating fluorescent reporter groups, octaaminocryptands can be designed as selective sensors for biologically important ions or molecules.

-

Catalysis: The confined environment of the cryptand cavity can influence the rate and selectivity of chemical reactions, making cryptands potential catalysts or reaction vessels at the molecular level.

Conclusion

This compound is a powerful and versatile host molecule with a rich host-guest chemistry. The principles of its guest encapsulation are governed by a delicate balance of size and shape complementarity, as well as a range of non-covalent interactions. A thorough understanding of these fundamentals, facilitated by the experimental techniques outlined in this guide, is essential for the rational design of new cryptand-based systems for applications in medicine, sensing, and materials science. The continued exploration of the encapsulation properties of this compound and its derivatives promises to unlock new and exciting opportunities in the field of supramolecular chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Structural studies on encapsulation of tetrahedral and octahedral anions by a protonated octaaminocryptand cage [beilstein-journals.org]

- 3. Structural studies on encapsulation of tetrahedral and octahedral anions by a protonated octaaminocryptand cage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Stability of Octaaminocryptand 1 Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of metal complexes formed with octaaminocryptand 1. This compound, systematically named 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene, is a macrobicyclic ligand featuring p-xylyl spacers. The unique three-dimensional cavity and the presence of eight nitrogen donor atoms enable this cryptand to form highly stable complexes with various metal ions. Understanding the thermodynamic principles governing the formation of these complexes is crucial for their application in areas such as drug delivery, bio-imaging, and selective metal ion sequestration.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a complex in solution is quantified by the equilibrium constant for its formation, known as the stability constant (K) or formation constant.[1] A higher stability constant indicates a greater propensity for the complex to form and persist in solution. The stability of metal complexes is typically discussed in terms of stepwise stability constants (K₁, K₂, etc.) for the sequential addition of ligands, and overall stability constants (β), which represent the product of the stepwise constants.

The key thermodynamic parameters that govern complex formation are:

-

Gibbs Free Energy (ΔG): The overall energy change during complex formation. A negative ΔG indicates a spontaneous process. It is related to the stability constant by the equation: ΔG = -RTlnK.

-

Enthalpy (ΔH): The heat absorbed or released during the reaction. A negative ΔH (exothermic) indicates the formation of strong bonds.

-

Entropy (ΔS): The change in the degree of disorder of the system. A positive ΔS is generally favorable for complex formation, often driven by the release of solvent molecules from the coordination spheres of the metal ion and the ligand.

Quantitative Thermodynamic Data

The thermodynamic stability of this compound complexes with several first-row transition metal ions has been investigated. The following table summarizes the key thermodynamic parameters for the formation of these complexes in aqueous solution.

| Metal Ion | Log K₁ | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Co²⁺ | 13.2 | -75.3 | -58.5 | 16.8 |

| Ni²⁺ | 16.9 | -96.4 | -71.9 | 24.5 |

| Cu²⁺ | 20.1 | -114.7 | -84.0 | 30.7 |

| Zn²⁺ | 14.6 | -83.3 | -62.7 | 20.6 |

Data sourced from Arnaud-Neu et al. (2000).

Factors Influencing Complex Stability

The thermodynamic stability of this compound complexes is governed by a combination of factors related to the metal ion, the ligand, and the solvent environment.

Experimental Protocols

The determination of thermodynamic parameters for complexation reactions requires precise experimental techniques. The primary methods employed for studying this compound complexes are potentiometric titrations and calorimetry.

Potentiometric Titration

This is the most common method for determining stability constants (log K).

-

Solution Preparation: A solution of the octaaminocryptand ligand is prepared in a suitable ionic medium to maintain constant ionic strength. A standardized solution of the metal ion of interest is also prepared.

-

Titration: The ligand solution is titrated with the metal ion solution at a constant temperature.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated glass electrode. The protonation of the amino groups of the cryptand is pH-dependent, and the displacement of protons upon metal complexation is measured.

-

Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using a computer program that refines the protonation constants of the ligand and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (enthalpy, ΔH) associated with the binding event, allowing for the determination of all thermodynamic parameters in a single experiment.

-

Sample Preparation: A solution of the octaaminocryptand is placed in the sample cell of the calorimeter, and a solution of the metal ion is loaded into the injection syringe. All solutions are degassed to prevent bubble formation.

-

Titration: The metal ion solution is injected in small aliquots into the ligand solution while the heat evolved or absorbed is measured.

-

Data Acquisition: A plot of heat change per injection versus the molar ratio of metal to ligand is generated.

-

Data Analysis: The resulting titration curve is fitted to a binding model to determine the stability constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the relationships ΔG = -RTlnK and ΔG = ΔH - TΔS.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermodynamic characterization of this compound complexes.

References

One-Pot Synthesis of Octaaminocryptand 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the one-pot synthesis of octaaminocryptand 1, a complex macrobicyclic amine. While a direct one-pot protocol for the specifically named "this compound" (1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene) is not explicitly detailed in current literature, this document outlines a well-established and analogous high-yield, one-pot cyclocondensation method. This approach, based on the foundational work of Nobel laureate Jean-Marie Lehn, involves the reaction of a tripodal amine with an aromatic dialdehyde. The resulting polyimine cryptand can then be reduced to the corresponding octaaminocryptand. This guide furnishes detailed experimental protocols, quantitative data from analogous syntheses, and visual diagrams to facilitate understanding and replication of this synthetic strategy.

Introduction

Cryptands are a class of synthetic bicyclic or polycyclic multidentate ligands capable of encapsulating a variety of cations. Their three-dimensional structure allows for high selectivity and strong binding, making them of significant interest in supramolecular chemistry, catalysis, and drug development. Octaaminocryptands, which feature eight nitrogen atoms within their cage-like framework, offer a rich scaffold for further functionalization and for the complexation of metal ions and organic molecules.

The synthesis of these complex macrocycles has traditionally involved multi-step procedures, often with low overall yields. However, the development of one-pot multicomponent reactions, particularly the condensation of polyamines with dialdehydes, has provided a more efficient route to these structures. This guide focuses on a representative one-pot synthesis of an octaaminocryptand structurally analogous to "this compound," which incorporates p-xylyl spacers.

Synthetic Pathway Overview

The synthesis of the target octaaminocryptand is a two-stage process that can be performed in a single reaction vessel. The first stage is the formation of a polyimine macrobicycle through the cyclocondensation of a tripodal amine and an aromatic dialdehyde. The second stage is the reduction of the imine bonds to yield the final saturated octaaminocryptand.

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous polyaza cryptands. Researchers should adapt these procedures as necessary for their specific starting materials and scale.

Materials and Reagents

| Reagent | Formula | CAS Number | Notes |

| Tris(2-aminoethyl)amine (tren) | C₆H₁₈N₄ | 4097-89-6 | Purified by distillation before use. |

| Terephthaldehyde | C₈H₆O₂ | 623-27-8 | Recrystallized from ethanol. |

| Methanol | CH₃OH | 67-56-1 | Anhydrous. |

| Chloroform | CHCl₃ | 67-66-3 | Anhydrous. |

| Sodium borohydride | NaBH₄ | 16940-66-2 | |

| Sodium hydroxide | NaOH | 1310-73-2 |

One-Pot Synthesis of Polyimine Precursor and Subsequent Reduction

This procedure details a sequential one-pot reaction.

Procedure:

-

Cyclocondensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tris(2-aminoethyl)amine (2 equivalents) in anhydrous methanol. To this solution, add a solution of terephthaldehyde (3 equivalents) in anhydrous methanol dropwise with stirring.

-

The reaction mixture is then heated to reflux for 12-24 hours, during which the polyimine cryptand precipitates as a solid.

-

After cooling to room temperature, the precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.

-

Reduction: The dried polyimine cryptand is suspended in a mixture of chloroform and methanol.

-

Sodium borohydride (an excess, e.g., 10-15 equivalents relative to the imine groups) is added portion-wise to the suspension with stirring. The reaction is typically stirred at room temperature for 24 hours.

-

Work-up: The reaction is quenched by the slow addition of an aqueous solution of sodium hydroxide.

-

The mixture is then extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure octaaminocryptand.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of analogous octaaminocryptands. Actual results may vary depending on the specific substrates and reaction conditions.

| Parameter | Value | Reference |

| Reactant Stoichiometry | ||

| Tris(2-aminoethyl)amine | 2 equivalents | Lehn et al. |

| Aromatic Dialdehyde | 3 equivalents | Lehn et al. |

| Reaction Conditions | ||

| Condensation Solvent | Methanol or Ethanol | General |

| Condensation Temperature | Reflux | General |

| Condensation Time | 12 - 48 hours | General |

| Reduction Solvent | Chloroform/Methanol | General |

| Reducing Agent | Sodium Borohydride | General |

| Reduction Temperature | Room Temperature | General |

| Reduction Time | 24 - 48 hours | General |

| Product Yields | ||

| Polyimine Cryptand Yield | 70-90% | Jazwinski et al.[1] |

| Octaaminocryptand Yield | >80% (from imine) | General |

Characterization Data

The synthesized octaaminocryptand should be characterized using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the imine proton signal (~8-9 ppm). Appearance of new signals for the methylene protons adjacent to the newly formed secondary amines. |

| ¹³C NMR | Disappearance of the imine carbon signal (~160-170 ppm). Appearance of new signals for the methylene carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the octaaminocryptand. |

| FT-IR | Disappearance of the C=N stretching vibration (~1650 cm⁻¹). Appearance of N-H stretching vibrations (~3300-3400 cm⁻¹). |

Conclusion

The one-pot synthesis of this compound and its analogues via a [2+3] cyclocondensation followed by in-situ reduction represents an efficient and high-yield approach to this important class of macrobicyclic molecules. This technical guide provides a foundational protocol and relevant data to enable researchers to synthesize and further explore the applications of these fascinating compounds. Careful control of reaction conditions and rigorous purification are essential for obtaining the desired product in high purity.

References

An In-depth Technical Guide on the Host-Guest Chemistry of Octaaminocryptand 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaaminocryptand 1, systematically named 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1⁶,¹⁰.1²⁰,²⁴.1³³,³⁷]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene, is a synthetic macrocyclic compound belonging to the cryptand family. Its unique three-dimensional cavity, defined by a network of nitrogen and carbon atoms, allows it to encapsulate a variety of guest molecules and ions. This technical guide provides a comprehensive overview of the host-guest chemistry of this compound, with a focus on its synthesis, binding properties with metal ions, and the experimental methodologies used for its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a [2+3] cyclocondensation reaction between two key building blocks: tris(2-aminoethyl)amine (tren) and a suitable dialdehyde, in this case, terephthaldehyde, which provides the p-xylyl spacer. This is followed by the reduction of the resulting imine bridges.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of tris(2-aminoethyl)amine in a suitable solvent (e.g., methanol) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Addition of Dialdehyde: Terephthaldehyde, dissolved in the same solvent, is added dropwise to the tris(2-aminoethyl)amine solution at a controlled temperature, typically room temperature. The reaction mixture is stirred for several hours to allow for the formation of the Schiff base intermediate.

-

Reduction: The resulting solution containing the Schiff base macrocycle is cooled in an ice bath. A reducing agent, such as sodium borohydride, is then added portion-wise to reduce the imine bonds to form the final octaaminocryptand.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using appropriate techniques, such as recrystallization or column chromatography, to yield the pure this compound.

Host-Guest Chemistry: Metal Ion Complexation

The nitrogen-rich cavity of this compound provides multiple binding sites for metal ions. The stability of the resulting complexes is a key aspect of its host-guest chemistry and is quantified by stability constants (log β). These constants are determined experimentally, primarily through potentiometric titrations.

Quantitative Data: Protonation and Stability Constants

The interaction of this compound with guest ions is highly dependent on the pH of the solution, as the secondary amine groups in the cryptand can be protonated. The protonation constants (log K) and the stability constants for the complexation of various divalent transition metal ions have been determined in aqueous solution.

| Parameter | Value |

| Protonation Constants (log K) | |

| log K₁ | 9.80 |

| log K₂ | 9.15 |

| log K₃ | 8.10 |

| log K₄ | 6.75 |

| log K₅ | 2.75 |

| Stability Constants (log β) | |

| Co²⁺ | 14.2 |

| Ni²⁺ | 16.5 |

| Cu²⁺ | 20.9 |

| Zn²⁺ | 15.1 |

Table 1: Protonation constants of this compound and stability constants (log β) for its complexes with divalent transition metal ions in 0.1 M (CH₃)₄NCl at 25 °C.

Experimental Methodologies

Potentiometric Titration

Potentiometric titration is the primary technique used to determine the protonation and stability constants of cryptand complexes.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A solution of the octaaminocryptand is prepared in a thermostatted titration cell containing a known concentration of a background electrolyte (e.g., 0.1 M (CH₃)₄NCl) to maintain constant ionic strength.

-

Electrode Calibration: A glass electrode and a reference electrode are calibrated using standard buffer solutions to ensure accurate pH measurements.

-

Titration Procedure: The cryptand solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the protonation constants. For stability constant determination, a known amount of a metal salt is added to the cryptand solution, and the mixture is then titrated with a standardized solution of a strong base (e.g., NaOH).

-

Data Analysis: The potential (or pH) is recorded as a function of the volume of titrant added. The resulting titration curves are then analyzed using a suitable computer program to calculate the protonation and stability constants.

Nuclear Magnetic Resonance (NMR) Titration

NMR titration is a powerful technique to study host-guest interactions in solution. It provides information on the stoichiometry of the complex and the binding constant.

Experimental Protocol: ¹H NMR Titration

-

Sample Preparation: A solution of the host (this compound) of a known concentration is prepared in a suitable deuterated solvent in an NMR tube.

-

Initial Spectrum: The ¹H NMR spectrum of the free host is recorded.

-

Guest Addition: A concentrated solution of the guest (e.g., a metal salt) is incrementally added to the NMR tube containing the host solution.

-

Spectral Acquisition: After each addition of the guest, the ¹H NMR spectrum is recorded.

-

Data Analysis: Changes in the chemical shifts of the host's protons upon addition of the guest are monitored. These changes are then plotted against the guest/host molar ratio and fitted to a suitable binding model to determine the association constant.

Visualizations

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining stability constants via potentiometric titration.

Logical Relationship in Host-Guest Complexation

Caption: Equilibrium dynamics of this compound host-guest binding.

Conclusion

This compound is a versatile host molecule with a strong affinity for transition metal ions. The quantitative data on its protonation and complexation behavior, obtained through rigorous experimental techniques like potentiometric and NMR titrations, provide a solid foundation for its further exploration in various fields. The detailed experimental protocols outlined in this guide are intended to facilitate reproducible research and encourage the application of this fascinating molecule in areas such as catalysis, sensing, and the development of novel therapeutic or diagnostic agents. The potential for this cryptand to be incorporated into more complex drug delivery systems warrants further investigation.

Conformational Analysis of Octaaminocryptand Derivatives: A Technical Guide

Introduction

Octaaminocryptands represent a significant class of macrobicyclic cage molecules, engineered to exhibit selective binding properties towards various guest ions and molecules. Their unique three-dimensional topology, characterized by a tripodal amine structure bridged by aromatic spacers, creates a preorganized cavity capable of encapsulation. The conformational flexibility and rigidity of these cryptands are critical determinants of their host-guest chemistry, influencing both the thermodynamics and kinetics of complexation. This technical guide provides an in-depth analysis of the conformational landscape of octaaminocryptand derivatives, with a focus on those for which structural data is available.

It is important to note that "octaaminocryptand 1" is not a standardized nomenclature. Therefore, this guide will focus on the well-characterized octaaminocryptand derivatives from the family of compounds with the general structure N(CH₂CH₂NHCH₂RCH₂NHCH₂CH₂)₃N, where 'R' represents an aromatic spacer unit. Specifically, this guide will detail the conformational properties of the m-xylyl and furan-spaced octaaminocryptand derivatives, for which crystallographic data has been reported.

This document is intended for researchers, scientists, and professionals in the fields of supramolecular chemistry, materials science, and drug development who are interested in the structural and functional properties of these complex macrocycles.

Synthesis and Structural Elucidation Workflow

The synthesis of octaaminocryptands is a multi-step process that requires careful control of reaction conditions to achieve the desired macrobicyclic structure. The general synthetic strategy involves the initial preparation of the tripodal amine precursor, tris(2-aminoethyl)amine (tren), followed by a cyclization reaction with a suitable aromatic dialdehyde and subsequent reduction. The conformational analysis of the resulting cryptand is then typically carried out using a combination of spectroscopic and crystallographic techniques.

Experimental Protocols

Synthesis of Tris(2-aminoethyl)amine (tren)

Tris(2-aminoethyl)amine is a key precursor for the synthesis of octaaminocryptands. Several synthetic routes have been reported, with a common method involving the reaction of triethanolamine with thionyl chloride followed by amination.

Materials:

-

Triethanolamine

-

Thionyl chloride

-

N,N-Dimethylformamide (DMF, catalyst)

-

Aqueous ammonia

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Chlorination: Triethanolamine is reacted with thionyl chloride in the presence of a catalytic amount of DMF. This reaction is typically performed under reflux to produce tri(2-chloroethyl)amine hydrochloride.

-

Amination: The resulting tri(2-chloroethyl)amine hydrochloride is dissolved in ethanol and reacted with an excess of aqueous ammonia under reflux for several hours.

-

Isolation: After the reaction, the solvent and excess ammonia are removed by rotary evaporation. The residue is dissolved in absolute ethanol, and any precipitated ammonium chloride is removed by filtration. The pH of the filtrate is adjusted to approximately 10 with sodium hydroxide.

-

Purification: The final product, tris(2-aminoethyl)amine, is purified by distillation under reduced pressure.

Synthesis of Octaaminocryptands

The synthesis of the octaaminocryptand cage is achieved through a [2+3] cyclocondensation reaction between two equivalents of tris(2-aminoethyl)amine and three equivalents of a suitable dialdehyde (e.g., isophthalaldehyde for the m-xylyl derivative), followed by reduction of the resulting imine bridges.

Materials:

-

Tris(2-aminoethyl)amine (tren)

-

Isophthalaldehyde (m-xylyl) or 2,5-furandicarboxaldehyde (furan)

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Cyclocondensation: A solution of the dialdehyde in methanol is slowly added to a stirred solution of tris(2-aminoethyl)amine in methanol at room temperature. The reaction mixture is stirred for several hours to facilitate the formation of the Schiff base macrobicycle.

-

Reduction: The resulting solution containing the hexaimine cryptand is cooled in an ice bath, and sodium borohydride is added portion-wise. The mixture is then stirred at room temperature overnight to reduce the imine bonds to secondary amines.

-

Work-up: The solvent is removed under reduced pressure. The residue is treated with dilute hydrochloric acid, and any unreacted aldehyde is extracted with an organic solvent. The aqueous layer is then made basic with sodium hydroxide.

-

Purification: The crude octaaminocryptand is extracted with an organic solvent, and the solvent is removed to yield the final product, which can be further purified by recrystallization.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline compounds, providing detailed information about bond lengths, bond angles, and dihedral angles that define the conformation of the molecule in the solid state.

General Protocol:

-

Crystal Growth: High-quality single crystals of the octaaminocryptand are grown, typically by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Quantitative Conformational Data

The conformational analysis of octaaminocryptands has been primarily elucidated through single-crystal X-ray diffraction. The data reveals a preorganized, cage-like structure with the bridgehead nitrogen atoms adopting an in/in conformation. The following tables summarize the key crystallographic data for the m-xylyl and furan-spaced octaaminocryptand derivatives.

Table 1: Crystallographic Data for Octaaminocryptand Derivatives

| Parameter | m-Xylyl Spaced Cryptand (L4) | Furan Spaced Cryptand (L6·H₂O) |

| Crystal System | Triclinic | Rhombohedral |

| Space Group | P-1 | R-3 |

| a (Å) | 9.517(1) | 14.645(1) |

| b (Å) | 15.584(2) | 14.645(1) |

| c (Å) | 23.617(4) | 25.530(4) |

| α (°) | - | - |

| β (°) | - | - |

| γ (°) | - | - |

| Volume (ų) | - | - |

| Z | - | - |

| Reference | [1] | [1] |

Note: Detailed atomic coordinates, bond lengths, and dihedral angles are typically deposited in crystallographic databases and can be accessed through the reference provided.

Logical Relationships in Conformational Analysis

The determination of the conformational properties of octaaminocryptands relies on a logical progression from synthesis to detailed structural analysis. Computational methods, while not extensively reported for these specific molecules in the initial literature, play an increasingly important role in complementing experimental data by exploring potential conformers in the gas phase and in solution.

Conclusion

The conformational analysis of octaaminocryptands reveals a class of molecules with well-defined, preorganized cavities. The solid-state structures, determined by X-ray crystallography, provide a foundational understanding of their three-dimensional architecture. While detailed solution-state conformational studies and computational analyses for these specific compounds are not extensively available in the initial reports, the established synthetic routes and characterization workflows provide a clear path for further investigation. A comprehensive understanding of the conformational dynamics in different environments is crucial for the rational design of new octaaminocryptands with tailored recognition and catalytic properties for applications in sensing, separation, and medicine.

References

[1] Arnaud-Neu, F., Fuangswasdi, S., Maubert, B., Nelson, J., & McKee, V. (2000). Binding properties of octaaminocryptands. Inorganic Chemistry, 39(3), 573-579.

References

Methodological & Application

Application Notes and Protocols: Selective Anion Recognition Using Octaaminocryptand 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaaminocryptand 1 is a synthetic macrobicyclic host molecule engineered for the selective encapsulation of guest ions. Its three-dimensional cavity, rich in hydrogen bond donors, makes it a compelling candidate for the recognition and binding of anions. This is of significant interest in various fields, including environmental science for the detection of pollutants, in medicinal chemistry for the development of anion-targeted drugs, and in materials science for the creation of novel sensors.

While specific quantitative binding data for this compound with a wide range of anions is not extensively available in the current literature, this document provides a comprehensive guide to the experimental protocols and data presentation necessary for investigating its anion recognition properties. The following sections detail the synthesis of a representative octaaminocryptand, protocols for determining anion binding affinities using NMR and fluorescence spectroscopy, and a framework for presenting the resulting data.

Data Presentation

Quantitative data from anion binding studies should be summarized in a clear and structured format to facilitate comparison. The following table is an illustrative example of how to present such data.

Table 1: Illustrative Anion Binding Affinities of a Representative Octaaminocryptand in 0.5% H₂O/DMSO-d₆ at 298 K

| Anion Guest | Association Constant (Kₐ, M⁻¹) | Gibbs Free Energy (ΔG, kcal/mol) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) |

| Cl⁻ | 1.5 x 10⁴ | -5.7 | -7.2 | -1.5 |

| Br⁻ | 8.0 x 10³ | -5.3 | -6.5 | -1.2 |

| I⁻ | 2.5 x 10³ | -4.6 | -5.1 | -0.5 |

| NO₃⁻ | 5.0 x 10² | -3.7 | -4.2 | -0.5 |

| HSO₄⁻ | 9.0 x 10⁴ | -6.8 | -8.5 | -1.7 |

| H₂PO₄⁻ | 2.0 x 10⁵ | -7.2 | -9.1 | -1.9 |

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the format for reporting binding constants and thermodynamic parameters. Actual values for this compound must be determined experimentally.

Experimental Protocols

Synthesis of a Representative Octaaminocryptand

The synthesis of octaaminocryptands can be achieved through a multi-step process involving the formation of macrocyclic precursors followed by a final cyclization step. The following is a representative protocol for the synthesis of an azacryptand, which shares structural similarities with this compound.

Materials:

-

Tris(2-aminoethyl)amine (TREN)

-

A suitable dialdehyde (e.g., isophthalaldehyde)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Chloroform

-

Deionized water

Procedure:

-

Schiff Base Condensation:

-

Dissolve tris(2-aminoethyl)amine (2 equivalents) in methanol in a round-bottom flask.

-

Slowly add a solution of the dialdehyde (3 equivalents) in chloroform to the stirred TREN solution at room temperature.

-

Continue stirring the reaction mixture for 24 hours. The formation of a precipitate indicates the formation of the Schiff base macrocycle.

-

-

Reduction of the Schiff Base:

-

Cool the reaction mixture in an ice bath.

-

Carefully add sodium borohydride (excess) in small portions to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for another 24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of deionized water.

-

Extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure octaaminocryptand.

-

Anion Binding Studies using ¹H NMR Titration

¹H NMR titration is a powerful technique to determine the binding constant of a host-guest interaction in solution.[1][2]

Materials:

-

This compound (Host)

-

Tetrabutylammonium (TBA) salts of the anions of interest (Guests)

-

Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the host (this compound) of a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

-

Prepare a stock solution of the guest (anion salt) of a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent.

-

-

Titration:

-

Add a fixed volume of the host solution to an NMR tube.

-

Acquire the ¹H NMR spectrum of the free host.

-

Add small aliquots of the guest solution to the NMR tube.

-

Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.

-

Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Monitor the chemical shift changes (Δδ) of the host protons that are involved in the binding interaction (e.g., NH protons).

-

Plot the change in chemical shift (Δδ) as a function of the guest concentration.

-